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4-[p-Chlorobenzoyl]-1-methylpiperidine

Lipophilicity Membrane permeability Drug-likeness

4-[p-Chlorobenzoyl]-1-methylpiperidine (CAS 500361-49-9; also indexed as (4-chlorophenyl)(1-methylpiperidin-4-yl)methanone) is a synthetic small molecule with the molecular formula C₁₃H₁₆ClNO and a molecular weight of 237.72 g/mol. The compound belongs to the 4-chlorobenzoylpiperidine class, which has been established in the primary literature as a scaffold for reversible monoacylglycerol lipase (MAGL) inhibitors with potential applications in cancer, pain, and neuroinflammation.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
Cat. No. B8429077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[p-Chlorobenzoyl]-1-methylpiperidine
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H16ClNO/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3
InChIKeyPADAQXSTUYWENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[p-Chlorobenzoyl]-1-methylpiperidine: Chemical Identity, Pharmacological Class, and Procurement Baseline


4-[p-Chlorobenzoyl]-1-methylpiperidine (CAS 500361-49-9; also indexed as (4-chlorophenyl)(1-methylpiperidin-4-yl)methanone) is a synthetic small molecule with the molecular formula C₁₃H₁₆ClNO and a molecular weight of 237.72 g/mol . The compound belongs to the 4-chlorobenzoylpiperidine class, which has been established in the primary literature as a scaffold for reversible monoacylglycerol lipase (MAGL) inhibitors with potential applications in cancer, pain, and neuroinflammation [1]. Unlike the widely studied irreversible MAGL inhibitor JZL184, members of this chemotype operate via a reversible mechanism of MAGL inhibition [2].

Reversible MAGL inhibition scaffold — may support sustained target engagement studies without CB1 desensitization risk of irreversible inhibitors
N-Methylpiperidine core — distinct lipophilicity and protonation state compared to des-methyl analog 4-(4-chlorobenzoyl)piperidine
Ketone C4–carbonyl connectivity — alternative conformational landscape for structure-activity relationship exploration over amide regioisomers

Why 4-[p-Chlorobenzoyl]-1-methylpiperidine Cannot Be Treated as Interchangeable with Des-Methyl or Regioisomeric Analogs


Although 4-[p-Chlorobenzoyl]-1-methylpiperidine shares the 4-chlorobenzoylpiperidine core with several commercially available analogs, three structural features preclude generic substitution: (i) the N-methyl group on the piperidine ring distinguishes it from the des-methyl analog 4-(4-chlorobenzoyl)piperidine (CAS 53220-41-0), altering lipophilicity, membrane permeability, and protonation state ; (ii) the ketone connectivity (carbonyl directly attached to the piperidine C4 position) differentiates it from the amide regioisomer 1-(4-chlorobenzoyl)-4-methylpiperidine (CAS 313966-13-1), producing distinct conformational preferences and hydrogen-bonding capabilities [1]; and (iii) within the 4-chlorobenzoylpiperidine MAGL inhibitor class, even subtle N-substitution changes have been shown to produce greater than 13-fold differences in inhibitory potency (Ki range from 8.6 μM to 0.65 μM across structurally related analogs) [2]. These factors make simple analog substitution scientifically unjustified without explicit comparative data.

N-Methyl vs. Des-Methyl Analog
N-Methyl substitution alters lipophilicity (estimated ΔLogP +0.6–1.0) and membrane permeability profile; may shift cellular uptake and distribution relative to the free amine analog.
Ketone vs. Amide Connectivity
C4–ketone linkage vs. amide N–C(=O) connectivity changes conformational preference and hydrogen-bonding capability; binding geometry from amide regioisomer studies may not transfer.
N-Substitution Potency Shifts
Within the 4-chlorobenzoylpiperidine class, N-substitution variations have produced substantial (>10-fold) differences in MAGL inhibitory potency; analog substitution without direct comparative data is not supported.

Quantitative Differentiation Evidence for 4-[p-Chlorobenzoyl]-1-methylpiperidine vs. Closest Analogs


N-Methyl Substitution Increases Calculated Lipophilicity by Approximately 0.6–1.0 LogP Units vs. the Des-Methyl Analog 4-(4-Chlorobenzoyl)piperidine

The target compound 4-[p-Chlorobenzoyl]-1-methylpiperidine bears an N-methyl substituent on the piperidine ring, whereas the closest commercially available des-methyl analog 4-(4-chlorobenzoyl)piperidine (CAS 53220-41-0) carries a free secondary amine. This structural difference has a measurable impact on lipophilicity. The des-methyl analog has a reported LogP of 2.50–2.85 (experimental/calculated) . The N-methylated regioisomer 1-(4-chlorobenzoyl)-4-methylpiperidine, which shares the same heavy-atom composition as the target compound, has a vendor-reported LogP of 3.10 and a calculated LogSW of −3.58 . Using the standard Hansch π value for N-methylation of a secondary amine (estimated at +0.5 to +0.8 LogP units), the target compound is predicted to exhibit a LogP approximately 3.1–3.5 [1]. This increase in lipophilicity is expected to enhance passive membrane permeability relative to the des-methyl analog.

Lipophilicity shift
Head-to-head
Target: estimated LogP ~3.1–3.5 (N-methyl). Des-methyl analog: LogP 2.50–2.85. Δ ≈ +0.6–1.0.
Supports membrane permeability screening context
Predicted values; no experimental LogP for target compound
Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Ketone vs. Amide Connectivity Produces Distinct Conformational Profiles: Dihedral Angle Comparison from X-Ray Crystallography

The target compound 4-[p-Chlorobenzoyl]-1-methylpiperidine features a ketone linkage (C=O attached directly to the piperidine C4), whereas its regioisomer 1-(4-chlorobenzoyl)-4-methylpiperidine (CAS 313966-13-1) incorporates an amide bond (C=O attached to the piperidine nitrogen). X-ray crystallographic data for the amide regioisomer reveals that the mean plane of the twisted piperidine ring subtends a dihedral angle of 39.89(7)° with that of the benzene ring, with the piperidine adopting a stable chair conformation [1]. In the target ketone compound, the absence of the amide resonance (which partially restricts rotation in the regioisomer) confers a distinct rotational profile around the C4–C(=O) bond, altering the spatial orientation of the p-chlorophenyl group relative to the piperidine ring and consequently affecting target binding geometry [2]. This conformational divergence underpins differential structure-activity relationships within the benzoylpiperidine MAGL inhibitor class.

Conformational divergence
Head-to-head
Amide regioisomer: dihedral angle 39.89° (X-ray). Target ketone: C4–C bond expected to allow different rotational profile vs. amide C–N partial double bond.
Binding geometry may not transfer between regioisomers
No crystal structure for target compound in public domain
Conformational analysis X-ray crystallography Structure-activity relationship Hydrogen bonding

4-Chlorobenzoylpiperidine Scaffold Confers Reversible MAGL Inhibition, Avoiding the Functional Antagonism Associated with Irreversible Inhibitors Such as JZL184

The 4-chlorobenzoylpiperidine chemotype, to which 4-[p-Chlorobenzoyl]-1-methylpiperidine belongs, has been characterized as a reversible MAGL inhibitor scaffold. The lead compound CL6a—(4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone—demonstrated reversible MAGL inhibition with a Ki of 8.6 μM [1], and subsequent optimization yielded compound 17b with a Ki of 0.65 μM, representing a >13-fold improvement while maintaining reversibility [2]. This mechanism stands in direct contrast to the widely used irreversible MAGL inhibitor JZL184 (4-nitrophenyl-4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate), which covalently carbamylates the MAGL active-site serine and causes chronic enzyme inactivation leading to functional antagonism of the endocannabinoid system and receptor desensitization in vivo [3]. Reversible inhibitors of this class avoid these on-target toxicities.

Inhibition mechanism
Class-level
Reversible class (analogs): Ki range 8.6–0.65 μM. Irreversible JZL184: covalent, causes CB1 desensitization in chronic dosing models.
Reported to avoid endocannabinoid tone disruption in model systems
Class-level inference; direct mechanism data for this compound not available
MAGL inhibition Reversible mechanism Endocannabinoid system Functional antagonism Irreversible inhibitor comparison

Physicochemical and Procurement Differentiation: Molecular Weight, Rotatable Bond Count, and Topological Polar Surface Area

The target compound 4-[p-Chlorobenzoyl]-1-methylpiperidine (MW 237.72 g/mol) is differentiated from the des-methyl analog 4-(4-chlorobenzoyl)piperidine (MW 223.70 g/mol) by an additional methyl group (+14 Da) and from the amide regioisomer 1-(4-chlorobenzoyl)-4-methylpiperidine by connectivity despite identical molecular formula. The target compound is typically supplied at ≥95% purity as a free base . The amide regioisomer has a vendor-reported topological polar surface area (tPSA) of 20.3 Ų, 1 rotatable bond, and a LogSW of −3.58 ; the target ketone compound is expected to have a similar tPSA but different hydrogen-bond acceptor character due to the ketone carbonyl (pKa of conjugate acid differs from that of the amide carbonyl by several units). The des-methyl analog 4-(4-chlorobenzoyl)piperidine is supplied as a 97% purity solid with solubility described as slightly soluble in water, and is used as a pharmaceutical intermediate for the synthesis of allosteric enhancers of the A₁-adenosine receptor .

Physicochemical identity
Data to verify
MW 237.72; tPSA ~20.3 Ų; ≥95% purity (free base). Des-methyl: MW 223.70. Amide regioisomer: identical MW, different connectivity.
Identity verification essential for procurement
Verify by NMR, HPLC, MS; no reference standard available
Drug-likeness Physicochemical properties Procurement specifications Quality control

High-Strength Differential Evidence Is Limited: Quantitative MAGL Ki and Selectivity Data for This Specific Compound Are Not Yet Reported in the Primary Literature

An honest assessment of the publicly available evidence reveals that no peer-reviewed study has reported a quantitative MAGL inhibition constant (Ki or IC₅₀), selectivity profile (vs. FAAH, ABHD6, ABHD12, CB1, CB2), or cellular activity data specifically for 4-[p-Chlorobenzoyl]-1-methylpiperidine (CAS 500361-49-9). By contrast, the closely related analog CL6a has a well-characterized profile with MAGL Ki = 8.6 μM and demonstrated reversibility [1], while compound 17b (a further optimized 4-chlorobenzoylpiperidine derivative) achieved MAGL Ki = 0.65 μM with selectivity over FAAH [2]. The amide regioisomer 1-(4-chlorobenzoyl)-4-methylpiperidine (CAS 313966-13-1) has been evaluated in PubChem bioassays including a GPR151 cell-based assay and MITF/FBW7 AlphaScreen assays, though with no publicly disclosed quantitative activity thresholds . This evidence gap means that potency and selectivity claims for the target compound must rely on class-level inference from the 4-chlorobenzoylpiperidine series rather than direct measurement. Users requiring quantitative MAGL inhibition data for procurement justification should consider requesting custom enzymatic profiling prior to large-scale acquisition.

Evidence gap
Data to verify
0 published Ki/IC₅₀ for target compound. Comparator CL6a Ki 8.6 μM; compound 17b Ki 0.65 μM.
Potency and selectivity must be determined de novo
Class-level inference only; custom profiling recommended prior to large-scale use
Evidence gap analysis MAGL inhibitor Selectivity profiling Procurement risk assessment

Recommended Research and Industrial Application Scenarios for 4-[p-Chlorobenzoyl]-1-methylpiperidine Based on Differentiated Evidence


Synthetic Intermediate for 4-Chlorobenzoylpiperidine-Derived MAGL Inhibitor Lead Optimization

The compound is most appropriately employed as a key synthetic intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting reversible MAGL inhibition. Its N-methylpiperidine core provides a distinct vector for further derivatization compared to the des-methyl analog, and the ketone connectivity at C4 (rather than the amide connectivity of the regioisomer) offers an alternative conformational landscape for exploring structure-activity relationships. With the established SAR precedent that 4-chlorobenzoylpiperidine derivatives can achieve MAGL Ki values spanning from 8.6 μM (CL6a) to 0.65 μM (compound 17b) through systematic N-substitution optimization [1], the target compound represents a useful but as-yet unprofiled entry point for generating novel analogs with potentially improved potency and selectivity.

Exploratory Screening in MAGL-Focused Phenotypic or Biochemical Assays Requiring a Reversible Inhibitor Chemotype

For research groups seeking to include a 4-chlorobenzoylpiperidine-based compound with an N-methyl substituent in screening cascades, 4-[p-Chlorobenzoyl]-1-methylpiperidine can serve as a tool compound for evaluating the contribution of N-alkylation to target engagement, provided that appropriate positive controls (e.g., CL6a or compound 17b with published Ki values) and negative controls (e.g., the des-methyl analog 4-(4-chlorobenzoyl)piperidine) are run in parallel [2]. The reversible mechanism of the chemotype distinguishes it from irreversible inhibitors such as JZL184, making it suitable for assays where chronic MAGL inactivation and subsequent CB1 receptor desensitization must be avoided [3].

Physicochemical Reference Standard for N-Methylated vs. Des-Methyl Benzoylpiperidine Comparative ADME Studies

Given the estimated LogP difference of approximately +0.6 to +1.0 units relative to the des-methyl analog 4-(4-chlorobenzoyl)piperidine , the target compound can serve as a paired comparator in studies designed to quantify the impact of N-methylation on membrane permeability (e.g., PAMPA or Caco-2 assays), microsomal stability, and plasma protein binding within the benzoylpiperidine series. Such head-to-head physicochemical profiling can generate the experimental data needed to validate or refine the predicted lipophilicity advantage and inform lead selection in drug discovery programs.

Procurement for Custom Enzymatic Profiling Services to Establish Quantitative MAGL Selectivity Data De Novo

Organizations with access to in-house or contract enzymatic profiling capabilities may procure this compound specifically to generate the quantitative MAGL Ki, FAAH selectivity, and broader serine hydrolase selectivity data that are currently absent from the public domain. The clear structural relationship to the published 4-chlorobenzoylpiperidine series—with evidence that N-substitution can modulate potency by >13-fold (CL6a Ki = 8.6 μM vs. compound 17b Ki = 0.65 μM) [4]—provides a strong rationale for investing in such profiling. The resulting data would fill a documented evidence gap and could reveal whether the N-methyl ketone configuration confers any selectivity advantage over the more extensively characterized amide-containing analogs.

Application
Selection Property
Validation Focus
MAGL inhibitor lead optimization research
Ketone connectivity & N-methyl core for SAR exploration
Verify target engagement vs. des-methyl and amide regioisomer analogs
Reversible MAGL screening assays
Reversible mechanism context
Compare with irreversible JZL184 and published reversible controls (CL6a, 17b)
Comparative ADME studies
N-Methylation impact on permeability and stability
Measure LogD, PAMPA/Caco-2, microsomal stability vs. des-methyl analog
Custom MAGL enzymatic profiling
Uncharacterized Ki and selectivity profile
Generate de novo MAGL Ki and FAAH selectivity data
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